molecular formula C10H12N4O2 B2671443 ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 204974-76-5

ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2671443
CAS No.: 204974-76-5
M. Wt: 220.232
InChI Key: BCFGITSETRWXNU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold in medicinal chemistry, offering opportunities for various functional modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the reaction of 5-aminopyrazoles with diethyl ethoxymethylenemalonate. This reaction proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, and yields the desired pyrazolopyridine derivative . Another method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazolopyridines .

Scientific Research Applications

Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)7-4-12-9-6(8(7)11)5-13-14(9)2/h4-5H,3H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFGITSETRWXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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